2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid
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Overview
Description
2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid is a chemical compound with the molecular formula C8H3F3O3 and a molecular weight of 204.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable oxidizing agent. One common method includes the use of potassium permanganate (KMnO4) in an acidic medium to oxidize the aldehyde group to a carboxylic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(2,4,5-trifluorophenyl)acetic acid: Similar structure but with different fluorine substitution pattern.
2,3,6-Trifluorophenylacetic acid: Another trifluorophenylacetic acid derivative with different substitution.
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid: Contains a trifluoromethyl group at a different position on the phenyl ring.
Uniqueness
2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethyl group can significantly affect the compound’s chemical and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-oxo-2-(2,3,4-trifluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRKDZQCZWHHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(=O)O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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